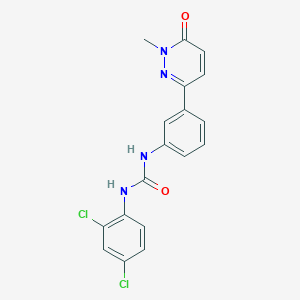

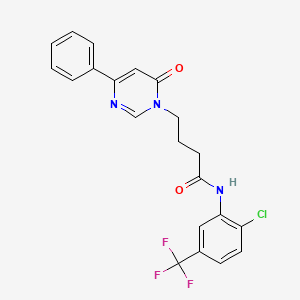

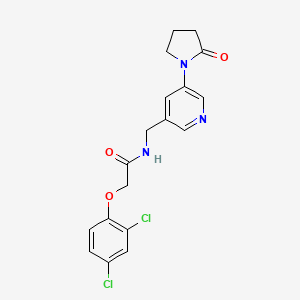

1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to 1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, involves selective reactions under mild conditions. For instance, the selective syntheses of carbamates and symmetric and unsymmetric ureas have been achieved using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source, highlighting a mild, economic, and convenient process (Lee et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds is determined using a combination of spectroscopic methods and theoretical calculations. In one study, the solid-state structure of a pyrido[2,3-d]pyrimidine compound was elucidated using single-crystal X-ray diffraction and density functional theory (DFT) calculations, providing insight into the molecular conformation and intermolecular interactions (Sun et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives include the synthesis of 1,3-disubstituted ureas and their isosteric analogs containing polycyclic fragments. These reactions often yield compounds with varying biological activities, demonstrating the chemical versatility and potential application of such molecules in developing new therapeutic agents (Burmistrov et al., 2020).

Physical Properties Analysis

The physical properties of urea derivatives, including their solubility, melting points, and crystalline structures, are crucial for their application in chemical synthesis and potential therapeutic use. These properties are typically characterized using spectroscopic techniques and crystallography to understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of this compound derivatives are studied to explore their reactivity, stability, and interactions with various chemical agents. Investigations into the antioxidant activity of some urea derivatives, for instance, reveal their potential in mitigating oxidative stress, demonstrating the broad applicability of these compounds in chemical and biological systems (George et al., 2010).

Scientific Research Applications

Biosensors for Urea Detection

Research has advanced in biosensors for detecting and quantifying urea concentration, highlighting its ubiquity in nature and its critical role in human health. Excessive urea levels in the body can lead to severe health issues, such as renal failure and gastrointestinal bleeding, while insufficient levels may cause hepatic failure and nephritic syndrome. The study by Botewad et al. (2021) emphasizes the use of various nanoparticles and carbon materials in urea biosensors, offering comprehensive insights into sensing parameters based on enzyme immobilization materials used for urease, a bioreceptor element in urea detection (Botewad et al., 2021).

Therapeutic Potentials

The therapeutic applications of compounds related to urea, such as ursolic acid, have been studied extensively. Ursolic acid, for example, has shown promising results in managing neurodegenerative and psychiatric diseases, thanks to its ability to prevent oxidative damage and modulate the monoaminergic system. This highlights the potential of urea derivatives in therapeutic settings, offering insights into their anti-inflammatory and neuroprotective properties (Ramos-Hryb et al., 2017).

Environmental Impact and Regulation

The environmental implications of urea-based compounds, particularly in agricultural practices, have been explored. The use of urea as a nitrogen fertilizer and the challenges associated with its application, including ammonia volatilization and nitrate accumulation, have been reviewed. This research underscores the necessity for improved management strategies to enhance urea utilization efficiency in ruminants and reduce environmental risks. Jin et al. (2018) provide a comprehensive review of urea metabolism and regulation by rumen bacterial urease, highlighting strategies to improve urea utilization efficiency in ruminants (Jin et al., 2018).

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2/c1-24-17(25)8-7-15(23-24)11-3-2-4-13(9-11)21-18(26)22-16-6-5-12(19)10-14(16)20/h2-10H,1H3,(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBZBKSIOWLLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)

![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)

![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)